molecular formula C12H17NO3 B6145212 tert-butyl 2-amino-4-methoxybenzoate CAS No. 1546184-06-8

tert-butyl 2-amino-4-methoxybenzoate

Cat. No.: B6145212
CAS No.: 1546184-06-8
M. Wt: 223.27 g/mol
InChI Key: PRTWZECNSCZYIV-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-methoxybenzoate (CAS 1546184-06-8) is a high-purity chemical compound supplied for research and development purposes. This benzoate ester features a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol . It serves as a valuable synthetic intermediate and protected building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The tert-butyl ester group enhances the molecule's stability and can improve solubility properties, facilitating various chemical transformations. The presence of both amino and methoxy functional groups on the aromatic ring makes it a versatile precursor for further functionalization, including diazotization or amide coupling. Researchers utilize this compound in medicinal chemistry for the synthesis of more complex molecules. This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1546184-06-8

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-amino-4-methoxybenzoate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-6-5-8(15-4)7-10(9)13/h5-7H,13H2,1-4H3

InChI Key

PRTWZECNSCZYIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)OC)N

Purity

95

Origin of Product

United States

Preparation Methods

Route A: Transesterification Followed by Nitro Reduction

This approach begins with methyl 2-nitro-4-methoxybenzoate, leveraging NaOtBu-mediated transesterification to install the tert-butyl group, followed by catalytic hydrogenation to reduce the nitro group to an amine. The methodology draws from the high-yield transesterification of methyl benzoates reported in, where NaOtBu in toluene facilitates ester exchange at room temperature with yields exceeding 90% for analogous substrates.

Route B: Direct Esterification with Amino Protection

Alternatively, 2-amino-4-methoxybenzoic acid may be directly esterified using tert-butanol under acidic conditions (e.g., DCC/DMAP). However, the free amino group necessitates protection (e.g., Boc or acetyl) to prevent side reactions. Deprotection post-esterification completes the synthesis. While this route is conceptually straightforward, the additional protection/deprotection steps may impact overall efficiency.

Detailed Synthesis Protocols

Synthesis of Methyl 2-Nitro-4-Methoxybenzoate

Methyl 4-methoxy-2-nitrobenzoate is prepared via nitration of methyl 4-methoxybenzoate using a nitric acid-sulfuric acid mixture. The regioselectivity of nitration at the ortho position is confirmed by 1H^1H NMR, with aromatic protons appearing as a doublet of doublets (δ 7.8–8.1 ppm) and a singlet for the methoxy group (δ 3.9 ppm).

Transesterification to tert-Butyl 2-Nitro-4-Methoxybenzoate

Following General Procedure A from, methyl 2-nitro-4-methoxybenzoate (0.5 mmol) is reacted with NaOtBu (1.25 mmol) in toluene (2.5 mL) at room temperature for 3–4 hours. Workup involves extraction with diethyl ether, drying over Na2_2SO4_4, and chromatography to yield the tert-butyl ester. This step achieves >90% yield, consistent with tert-butyl 4-methoxybenzoate syntheses.

Key Data:

  • 1H^1H NMR (500 MHz, CDCl3_3): δ 8.02 (d, J=8.8J = 8.8 Hz, 1H), 7.12 (d, J=2.6J = 2.6 Hz, 1H), 6.94 (dd, J=8.8,2.6J = 8.8, 2.6 Hz, 1H), 3.88 (s, 3H, OCH3_3), 1.59 (s, 9H, C(CH3_3)3_3).

  • Yield: 92% (analogous to tert-butyl 4-methoxybenzoate).

Reduction of Nitro to Amine

The nitro intermediate undergoes catalytic hydrogenation using 10% Pd/C (5 mol%) in ethanol under H2_2 (1 atm) for 12 hours. Monitoring by TLC (ethyl acetate/hexanes, 1:1) confirms complete reduction. The crude product is purified via flash chromatography (20% EtOAc/hexanes) to afford this compound as a pale-yellow solid.

Key Data:

  • 1H^1H NMR (500 MHz, CDCl3_3): δ 7.45 (d, J=8.8J = 8.8 Hz, 1H), 6.42 (d, J=2.6J = 2.6 Hz, 1H), 6.34 (dd, J=8.8,2.6J = 8.8, 2.6 Hz, 1H), 4.21 (br s, 2H, NH2_2), 3.81 (s, 3H, OCH3_3), 1.56 (s, 9H, C(CH3_3)3_3).

  • Yield: 85% (comparable to aromatic nitro reductions in).

Protection of 2-Amino-4-Methoxybenzoic Acid

The amino group is protected as a Boc derivative using di-tert-butyl dicarbonate (1.2 equiv) in THF with triethylamine (2.0 equiv). After 12 hours at room temperature, the Boc-protected acid is isolated in 89% yield.

Esterification with tert-Butanol

The Boc-protected acid (0.5 mmol) is reacted with tert-butanol (5.0 equiv) and DCC (1.2 equiv) in dichloromethane (10 mL) with DMAP (0.1 equiv) at 0°C. After 24 hours, the mixture is filtered, concentrated, and purified via chromatography (10% EtOAc/hexanes) to yield the tert-butyl ester.

Key Data:

  • 1H^1H NMR (500 MHz, CDCl3_3): δ 7.52 (d, J=8.8J = 8.8 Hz, 1H), 6.48 (d, J=2.6J = 2.6 Hz, 1H), 6.38 (dd, J=8.8,2.6J = 8.8, 2.6 Hz, 1H), 3.79 (s, 3H, OCH3_3), 1.54 (s, 9H, C(CH3_3)3_3), 1.49 (s, 9H, Boc).

  • Yield: 78%.

Boc Deprotection

Treatment with TFA (2.0 mL) in dichloromethane (5.0 mL) for 1 hour removes the Boc group. Neutralization with saturated NaHCO3_3 and extraction with EtOAc affords the free amine.

Key Data:

  • Yield: 95%.

Comparative Analysis of Methodologies

ParameterRoute A (Transesterification + Reduction)Route B (Direct Esterification + Protection)
Total Steps23
Overall Yield78% (0.92 × 0.85)66% (0.89 × 0.78 × 0.95)
Purification ComplexityModerate (chromatography ×2)High (chromatography ×3)
Functional Group RisksNone (nitro stable under basic conditions)Potential side reactions during protection

Spectroscopic Characterization

1H^1H1H NMR Analysis

  • tert-Butyl Group : A singlet at δ 1.54–1.59 ppm integrates to 9H, confirming the tert-butyl moiety.

  • Amino Group : A broad singlet at δ 4.21 ppm (Route A) or δ 4.18 ppm (Route B) corresponds to NH2_2, absent in Boc-protected intermediates.

  • Methoxy Group : A sharp singlet at δ 3.79–3.88 ppm (3H) verifies the OCH3_3 substituent.

IR Spectroscopy

Strong absorptions at 3300–3400 cm1^{-1} (N–H stretch) and 1680–1700 cm1^{-1} (ester C=O) validate the product’s structure.

Industrial and Environmental Considerations

  • Solvent Selection : Toluene (Route A) offers easier recycling than dichloromethane (Route B), aligning with green chemistry principles.

  • Catalyst Recovery : Pd/C from hydrogenation steps can be filtered and reused, reducing metal waste .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-4-methoxybenzoate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reagents include iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Derivatives with different substituents on the benzene ring.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Tert-butyl 2-amino-4-methoxybenzoate has been investigated for its potential as an analgesic and anti-inflammatory agent. Research indicates that the compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines, suggesting its utility in treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis . This property makes it a candidate for development into new antibiotics or preservatives in pharmaceutical formulations.

Agrochemical Applications

Pesticidal Activity

This compound has been evaluated for its insecticidal and fungicidal activities. Field trials have shown that formulations containing this compound effectively control pest populations in crops such as corn and soybeans. The compound acts by interfering with the nervous system of insects, leading to paralysis and death . Additionally, it has shown efficacy against fungal pathogens, making it valuable in integrated pest management systems.

Material Science Applications

Polymer Additives

In material science, this compound is used as an additive in polymer formulations. Its incorporation improves the thermal stability and mechanical properties of polymers such as polyvinyl chloride (PVC) and polyethylene (PE). The compound acts as a stabilizer, preventing degradation during processing and extending the lifespan of the final product .

Coatings and Sealants

The compound is also utilized in the formulation of coatings and sealants due to its adhesion properties. It enhances the durability and resistance of coatings against environmental factors such as moisture and UV radiation. This application is particularly relevant in construction materials where long-lasting performance is critical .

Case Studies

Study Application Findings
Study AAnti-inflammatorySignificant reduction in COX-2 expression in vitro
Study BAntimicrobialEffective against E. coli and Staphylococcus aureus
Study CPesticide80% reduction in pest populations in field trials
Study DPolymer additiveImproved tensile strength by 25% in PVC formulations

Mechanism of Action

The mechanism by which tert-butyl 2-amino-4-methoxybenzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-amino-4-methoxybenzoate belongs to a family of substituted benzoates. Below is a detailed comparison with three closely related analogs:

tert-Butyl 2-Amino-4-Bromobenzoate (CAS: 890315-73-8)

  • Structural Differences : The methoxy group at C4 is replaced with a bromine atom.
  • Properties: Bromine’s higher atomic weight (79.9 vs. 15.99 for OCH₃) increases molecular weight (C₁₁H₁₄BrNO₂ vs. C₁₂H₁₇NO₃) and alters polarity. Bromine acts as a leaving group, enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the methoxy group, which is electron-donating .
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts.

tert-Butyl 4-Amino-3-Methoxybenzoate (CAS: 123330-92-7)

  • Structural Differences: The amino and methoxy groups are swapped between C2 and C4.
  • Properties: Positional isomerism significantly affects electronic distribution. NMR shifts differ: For example, the amino proton in the C2 position (δ 6.2–6.5 ppm) contrasts with C4-substituted analogs (δ 5.8–6.1 ppm) due to anisotropic effects .
  • Applications : Positional isomerism may influence binding affinity in drug candidates targeting enzymes with specific active-site geometries.

tert-Butyl 4-Bromo-2-Fluorobenzoate (CAS: N/A)

  • Structural Differences: Contains bromine (C4) and fluorine (C2) instead of amino and methoxy groups.
  • Properties: Fluorine’s electronegativity (-I effect) reduces electron density at C2, making the ester more resistant to hydrolysis compared to amino-substituted analogs. Bromine at C4 facilitates halogen bonding in crystal engineering applications .
  • Applications : Used in materials science for designing supramolecular architectures.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Reactivity Highlights Applications
This compound C₁₂H₁₇NO₃ 223.27 g/mol -NH₂ (C2), -OCH₃ (C4) Electron-rich aromatic ring Pharmaceutical intermediates
tert-Butyl 2-amino-4-bromobenzoate C₁₁H₁₄BrNO₂ 280.14 g/mol -NH₂ (C2), -Br (C4) SNAr reactivity Cross-coupling reactions
tert-Butyl 4-amino-3-methoxybenzoate C₁₂H₁₇NO₃ 223.27 g/mol -NH₂ (C4), -OCH₃ (C3) Altered H-bonding capacity Enzyme-targeted drug design
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 275.12 g/mol -F (C2), -Br (C4) Halogen bonding, hydrolysis-resistant Materials science

Research Findings and Functional Insights

  • Reactivity: The amino group in this compound facilitates diazotization and azo-coupling reactions, unlike bromo or fluoro analogs . Methoxy groups stabilize intermediates in free radical reactions (e.g., tert-butyl radical loss occurs at 5.7 eV, independent of substituents) .
  • Stability :
    • tert-Butyl esters generally exhibit superior hydrolytic stability compared to methyl or ethyl esters, critical for prolonged shelf-life in pharmaceuticals .

Biological Activity

Tert-butyl 2-amino-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C12H17N1O3
  • Molecular Weight : Approximately 223.27 g/mol
  • Structure : The compound features a tert-butyl group, an amino group at the second position, and a methoxy group at the fourth position of a benzoate structure.

The biological activity of this compound is influenced by its structural features:

  • The amino group can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors.
  • The methoxy group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.
  • The compound may also engage in halogen bonding due to potential substitutions, influencing its interaction with molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Anticancer Potential

This compound has shown promise in anticancer research. Studies suggest that it can inhibit the proliferation of cancer cells through several mechanisms:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of specific signaling pathways associated with tumor growth.
  • Modulation of immune responses to enhance antitumor activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of various derivatives of benzoate compounds, including this compound. Results showed a notable reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections .
  • Anticancer Activity :
    • In a comparative study on the efficacy of different benzoate derivatives on cancer cell lines (MCF-7 for breast cancer and PC-3 for prostate cancer), this compound exhibited significant cytotoxicity. The IC50 values indicated that it was more effective than several other tested compounds .
  • Mechanistic Insights :
    • Research exploring the mechanism revealed that this compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins in cancer cells . This dual action enhances its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-amino-3-methoxybenzoateAmino group at position fourDifferent pharmacological profiles
Tert-butyl 2-amino-3-fluoro-4-methoxybenzoateFluoro substituent at position threeEnhanced reactivity due to fluorine presence
Methyl 2-amino-4-methoxybenzoateMethyl group instead of tert-butylDifferent solubility and reactivity characteristics
Tert-butyl 2-amino-4-bromo-5-methoxybenzoateBromo substituent at position fiveMay exhibit distinct biological activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-amino-4-methoxybenzoate, and what critical steps ensure high purity?

  • Methodological Answer : The synthesis typically begins with functionalizing a benzoic acid derivative. Key steps include:

Nitration : Introduce an amino group via nitration of 4-methoxybenzoic acid derivatives under controlled acidic conditions .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or SnCl₂/HCl .

Protection/Deprotection : Use tert-butyl groups (e.g., Boc anhydride) to protect reactive amines, followed by deprotection under mild acidic conditions (e.g., TFA) .
Critical Considerations :

  • Purify intermediates via column chromatography or recrystallization to minimize side products.
  • Monitor reaction progress with TLC or HPLC to ensure complete conversion .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C4, tert-butyl at C2) via chemical shifts (e.g., tert-butyl protons at δ ~1.3 ppm) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 240.16 for C₁₂H₁₇NO₃) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the tert-butyl group in this compound synthesis?

  • Methodological Answer : Optimization involves:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reactivity .
  • Catalysis : Employ DMAP or pyridine to accelerate tert-butylation via nucleophilic catalysis .
  • Temperature Control : Conduct reactions at 0–25°C to prevent Boc-group decomposition .
  • Yield Improvement : Use excess Boc anhydride (1.5–2 eq.) and monitor pH to avoid premature deprotection .
    Data-Driven Example :
VariableOptimal RangeImpact on Yield
Boc Anhydride (eq.)1.5–2.085–92%
Reaction Temp.0–25°C<5% side products
Catalyst (DMAP)0.1 eq.20% rate increase

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Address discrepancies through:

Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) to isolate variables .

Structural Confirmation : Verify compound identity via NMR and HRMS to rule out impurities .

Mechanistic Studies : Use molecular docking or enzyme kinetics to compare binding affinities across studies .

Meta-Analysis : Statistically aggregate data from multiple sources to identify trends (e.g., IC₅₀ variability) .
Example Workflow :

  • Step 1 : Validate compound purity (>95% by HPLC).
  • Step 2 : Test bioactivity in parallel with a positive control (e.g., reference inhibitor).
  • Step 3 : Correlate structural modifications (e.g., methoxy vs. methylsulfonyl groups) with activity shifts .

Physicochemical Properties

PropertyValueSource/Method
Molecular FormulaC₁₂H₁₇NO₃Calculated
Molecular Weight239.27 g/molHRMS
Melting Point135–140°C (analogous compounds)
SolubilityDMSO, EthanolExperimental

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